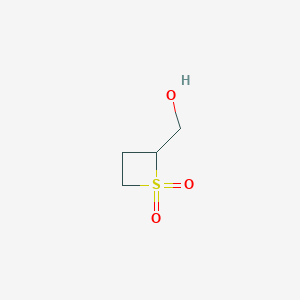

(1,1-Dioxothietan-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(1,1-dioxothietan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c5-3-4-1-2-8(4,6)7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXOPOOCNNCTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784489-16-2 | |

| Record name | 2-(hydroxymethyl)-1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1,1 Dioxothietan 2 Yl Methanol and Its Analogs

Formation of the 1,1-Dioxothietane Ring System

The formation of the 1,1-dioxothietane ring, a key structural motif, can be achieved through several distinct synthetic strategies. These methods primarily include the oxidation of pre-existing thietane (B1214591) rings, cyclization of acyclic precursors, photochemical cycloadditions to form thietane intermediates, and ring expansion or contraction reactions.

A direct and common method for preparing 1,1-dioxothietanes is the oxidation of the corresponding thietanes or thietane 1-oxides. researchgate.netlancs.ac.ukethz.ch This approach is advantageous when the thietane precursor is readily available. The sulfur atom in the thietane ring is susceptible to oxidation by various reagents, typically leading first to the thietane 1-oxide (a sulfoxide) and subsequently to the 1,1-dioxothietane (a sulfone). researchgate.net

The choice of oxidizing agent and reaction conditions is crucial for controlling the extent of oxidation. For the complete oxidation to the 1,1-dioxothietane, strong oxidizing agents are generally employed. researchgate.net Research has demonstrated the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (B83412) (KMnO4) in acidic media for this transformation. researchgate.netethz.ch For instance, the oxidation of commercially available thietane to thietane 1,1-dioxide is a key initial step in the synthesis of precursors for more complex derivatives. lancs.ac.ukacs.org

Studies on the oxidation of various thietanyl derivatives of heterocyclic compounds, such as pyrimidines and imidazoles, have shown that the corresponding 1,1-dioxothietanyl derivatives can be synthesized effectively. researchgate.net The reaction conditions can be optimized to achieve high yields, often exceeding 75%. researchgate.netethz.ch The oxidation of thietane 1-oxides to 1,1-dioxothietanes can also be accomplished using similar oxidizing agents. researchgate.net

Table 1: Examples of Oxidizing Agents for Thietane Oxidation

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| Potassium permanganate | 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione | 6-methyl-1-(1,1-dioxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | ~80 | researchgate.net |

| Peracetic acid | 5(6)-nitro-1-(thiethan-3-yl)-benzimidazole | 5(6)-nitro-1-(1-oxothietan-3-yl)-benzimidazole | 78 | researchgate.net |

| m-CPBA | Thietane | Thietane 1,1-dioxide | >75 | ethz.ch |

The construction of the thietane ring, the precursor to the 1,1-dioxothietane, can be accomplished through various cyclization strategies. beilstein-journals.orgbeilstein-journals.org These methods involve the formation of the four-membered ring from acyclic starting materials.

Nucleophilic Thioetherification: A traditional and widely used method is the intermolecular double nucleophilic substitution, often referred to as cyclic thioetherification. beilstein-journals.orgnih.gov This typically involves reacting a 1,3-dihaloalkane or a related substrate with a sulfide (B99878) source, such as sodium sulfide (Na2S). beilstein-journals.orgnih.gov This method is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov However, its application for more sterically hindered 2,2- or 2,4-substituted thietanes can be limited due to competing elimination reactions. nih.gov

Intramolecular nucleophilic substitution is another powerful strategy. beilstein-journals.orgbeilstein-journals.org This approach involves the cyclization of a molecule containing both a thiol (or a protected thiol) and a suitable leaving group in a 1,3-relationship. For example, 3-mercaptoalkyl halides or sulfonates can undergo intramolecular cyclization to form the thietane ring. beilstein-journals.org This method has been employed in the synthesis of complex molecules, including thietane-containing spironucleosides. nih.gov

Miscellaneous Cyclizations: Other cyclization methods include the reaction of epoxides with vicinal leaving groups with a sulfur nucleophile. beilstein-journals.orgnih.gov For instance, chloromethyloxirane can react with hydrogen sulfide in the presence of a base to yield thietan-3-ol (B1346918). nih.gov The reaction proceeds via nucleophilic ring-opening of the oxirane by the hydrosulfide (B80085) anion, followed by intramolecular displacement of the chloride to form the thietane ring. nih.gov

Photochemical [2+2] cycloaddition reactions represent a powerful and versatile method for constructing the thietane ring system, particularly for accessing multi-substituted derivatives. beilstein-journals.orgbeilstein-journals.org This reaction, often referred to as the thia-Paternò–Büchi reaction, involves the photo-induced cycloaddition of a thiocarbonyl compound (a thione or thioamide) with an alkene. beilstein-journals.orgclockss.orgresearchgate.net

The reaction is typically initiated by irradiating the thiocarbonyl compound, which then adds to the alkene to form the four-membered thietane ring. beilstein-journals.orgclockss.org This method has been successfully applied to a wide range of alkenes, including both electron-rich and electron-deficient olefins. beilstein-journals.org One of the challenges of this approach is the instability of many thiocarbonyl compounds. researchgate.netnih.gov To overcome this, methods have been developed to generate the reactive thiocarbonyl species in situ. researchgate.netnih.govnih.govacs.org For example, a domino reaction involving a Norrish type II fragmentation of stable phenacyl sulfides can be used to generate thiocarbonyl intermediates, which then undergo the [2+2] cycloaddition. nih.govacs.org

The thia-Paternò–Büchi reaction can be highly regio- and diastereoselective, and the stereochemistry of the starting alkene is often retained in the thietane product. beilstein-journals.orgacs.org This makes it a valuable tool for stereocontrolled synthesis. The reaction can be performed both inter- and intramolecularly, providing access to a diverse range of thietane structures, including spirocyclic and fused-ring systems. beilstein-journals.orgclockss.orgrsc.org

Ring expansion and contraction reactions offer alternative pathways to the thietane and, subsequently, the 1,1-dioxothietane ring system. beilstein-journals.orgbeilstein-journals.org These methods involve the transformation of a pre-existing ring into the desired four-membered sulfur heterocycle.

Ring Expansion: The ring expansion of three-membered rings, particularly thiiranes (episulfides), is a well-established method for synthesizing thietanes. nih.govresearchgate.net Both nucleophilic and electrophilic ring expansion strategies have been developed. nih.gov For example, thiirane-2-methanol derivatives can be converted to thietanes under Mitsunobu conditions. nih.gov This involves a nucleophilic attack, ring opening, and subsequent intramolecular displacement to form the larger ring.

Ring Contraction: While less common, ring contraction of five- or six-membered sulfur-containing heterocycles has also been reported as a method for preparing thietanes. nih.gov These reactions typically involve specific rearrangements or extrusions to yield the smaller four-membered ring.

These strategies, while perhaps less general than oxidation or cyclization, can provide access to specific thietane derivatives that may be difficult to obtain through other routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final 1,1-dioxothietane ring.

Functionalization and Derivatization of the (1,1-Dioxothietan-2-yl)methanol Scaffold

Once the 1,1-dioxothietane ring system is in place, further functionalization and derivatization can be carried out to introduce complexity and access a wider range of analogs. The presence of the sulfone group activates the adjacent α-protons, making them acidic and amenable to deprotonation and subsequent reaction with electrophiles.

The development of stereoselective methods for the alkylation of the this compound scaffold is of significant interest for the synthesis of chiral, enantioenriched compounds.

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-DAAA): A notable advancement in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) of thietane 1,1-dioxides. acs.orgresearchgate.netnih.govnih.gov This method allows for the creation of an α-sulfonyl tetrasubstituted stereogenic center with high levels of enantioselectivity. acs.orgresearchgate.netnih.gov The reaction proceeds via the formation of linear enolate intermediates from racemic starting materials. researchgate.netnih.gov A key feature of this process is the ability of palladium to mediate the interconversion of the intermediate E/Z enolates, which allows for high enantioselectivity even when a mixture of enolate isomers is formed. acs.org

This methodology has been successfully applied to a range of substrates, including those with aryl and alkyl ketone functionalities, affording the desired alkylated products with good enantiomeric excess (ee). researchgate.net For example, using a specific palladium catalyst with a chiral ligand, products with ee values up to 90% have been achieved. researchgate.net The enantioenriched products of this reaction are valuable building blocks for the synthesis of novel spirocycles with potential applications in medicinal chemistry. acs.orgnih.gov

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides

| Substrate | Ligand | Product | Yield (%) | ee (%) | Reference |

| Allyl (1,1-dioxidothietan-2-yl)(phenyl)methyl carbonate | (S,S)-ANDEN-phenyl Trost ligand | 2-allyl-2-phenylthietane 1,1-dioxide | 86 | 96 | acs.org |

| Allyl (1,1-dioxidothietan-2-yl)(p-tolyl)methyl carbonate | (S,S)-ANDEN-phenyl Trost ligand | 2-allyl-2-(p-tolyl)thietane 1,1-dioxide | 91 | 94 | nih.gov |

| Allyl (1,1-dioxidothietan-2-yl)(naphthalen-2-yl)methyl carbonate | (S,S)-ANDEN-phenyl Trost ligand | 2-allyl-2-(naphthalen-2-yl)thietane 1,1-dioxide | 88 | 95 | nih.gov |

The development of such enantioselective and diastereoselective alkylation methods significantly expands the synthetic utility of the this compound scaffold, enabling the preparation of a diverse array of chiral molecules.

Acid-Catalyzed Functionalization for Carbon-Carbon, Carbon-Sulfur, and Carbon-Oxygen Bond Formation on the Dioxothietane Ring

A significant strategy for diversifying the thietane dioxide scaffold involves the acid-catalyzed functionalization of thietan-3-ol 1,1-dioxides. This methodology provides a direct route to 3,3-disubstituted thietane dioxides, forming new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds on the intact four-membered ring. acs.org The reaction typically proceeds by activating the hydroxyl group of a precursor like 3-aryl-thietan-3-ol 1,1-dioxide under acidic conditions, which facilitates its substitution by various nucleophiles.

The choice of catalyst and reaction conditions is crucial for success. While direct application of conditions for C-S bond formation proved unsuccessful for alcohol nucleophiles, the use of a Brønsted acid such as triflimide (Tf₂NH) in acetonitrile (B52724) effectively catalyzes O-alkylation with primary and benzylic alcohols. acs.org For the formation of C-C and C-S bonds, thermal activation is often necessary to drive the reaction to completion and minimize the formation of the thiete dioxide elimination byproduct. acs.org

This approach has been successfully applied to a range of nucleophiles:

C-C Bond Formation: Friedel-Crafts-type reactions with electron-rich aromatic compounds like indole (B1671886) and 1,3,5-trimethoxybenzene (B48636) have been demonstrated.

C-S Bond Formation: Both aromatic and aliphatic thiols serve as effective nucleophiles, reacting smoothly at moderately elevated temperatures to yield 3-sulfanyl thietane dioxides. acs.org

C-O Bond Formation: The use of a Brønsted acid catalyst enables the O-alkylation of the thietanol dioxide with various alcohols. acs.org

The versatility of this method provides a rapid and divergent pathway to a library of functionalized thietane dioxides suitable for further chemical modifications. acs.org

Table 1: Acid-Catalyzed Functionalization of 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide

| Nucleophile | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| 4-Methylbenzenethiol | C-S Bond | 40 °C | 93 |

| Thiophenol | C-S Bond | 40 °C | 92 |

| Benzylthiol | C-S Bond | 40 °C | 84 |

| Indole | C-C Bond | 110 °C | 78 |

| Benzyl (B1604629) alcohol | C-O Bond | Tf₂NH, MeCN | 80 |

| Ethanol | C-O Bond | Tf₂NH, MeCN | 71 |

Data sourced from J. Org. Chem. 2021, 86, 18, 12635–12643. acs.org

Reactions Involving Alpha-Sulfonyl Carbanions as Nucleophiles

The chemistry of α-sulfonyl carbanions provides a powerful tool for the construction of carbon-carbon bonds. The strong electron-withdrawing nature of the sulfonyl group significantly acidifies the α-protons, allowing for easy deprotonation with a suitable base to form a stabilized carbanion. rsc.org This nucleophile can then react with various electrophiles.

In the context of thietane synthesis, this strategy is often employed in ring-forming reactions. For instance, an α-sulfonyl carbanion can participate in a tandem reaction sequence involving nucleophilic attack and subsequent cyclization. A classic approach involves the reaction of a carbanion stabilized by a sulfonyl group with an epoxide. The initial nucleophilic attack opens the epoxide ring, generating an intermediate that can undergo intramolecular substitution to form the four-membered thietane ring. beilstein-journals.orgthieme-connect.de

Another prominent method is the Vicarious Nucleophilic Substitution (VNS), where carbanions stabilized by a sulfonyl group and bearing a leaving group at the nucleophilic center can substitute a hydrogen atom on an electron-deficient aromatic or heterocyclic ring. organic-chemistry.org While not a direct method for forming the thietane ring itself, this reaction is crucial for functionalizing precursors that may later be used to construct the ring.

The reactivity of α-sulfonyl carbanions has been extensively studied, with reactions involving:

Carbonyl Compounds: Reactions with aldehydes and ketones are common, leading to β-hydroxy sulfones. thieme-connect.de

Epoxides: Ring-opening of epoxides leads to γ-hydroxy sulfones, which are key intermediates for cyclization into thietane derivatives. researchgate.net

Alkylating Agents: Simple alkylation can be achieved with alkyl halides. researchgate.net

These reactions are foundational in organic synthesis and provide pathways to complex molecules containing the sulfonyl group, which can then be elaborated to form heterocyclic systems like thietane 1,1-dioxide.

Direct Functionalization through Organometallic Intermediates (e.g., metalation of thietane 1-oxides)

A highly effective methodology for the direct and stereoselective functionalization of the thietane ring involves the use of organometallic intermediates, specifically through the metalation of thietane 1-oxide. rsc.orgrsc.orgresearchgate.net This strategy allows for the introduction of substituents at the C2 and C4 positions of the thietane 1-oxide ring, which can subsequently be oxidized to the corresponding 1,1-dioxide.

The process begins with the deprotonation of thietane 1-oxide using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. rsc.orgresearchgate.net This generates a lithiated intermediate (an α-sulfinyl carbanion) that is reactive towards a wide range of electrophiles. The reaction demonstrates notable stereoselectivity, predominantly yielding the trans isomer where the new substituent is opposite to the sulfoxide (B87167) oxygen. rsc.org

By controlling the stoichiometry of the base, both mono- and di-functionalization can be achieved. Using approximately one equivalent of base leads to mono-substitution at the C2 position. In contrast, employing an excess of the base (e.g., 2.2 equivalents) promotes a one-pot double functionalization, introducing substituents at both the C2 and C4 positions. rsc.orgresearchgate.net

This method has been successfully used to introduce a variety of functional groups:

Deuterium (from D₂O)

Alkyl groups (from alkyl iodides like MeI)

Allyl groups (from allyl bromide)

Benzyl groups (from benzyl bromide)

Silyl groups (from Me₃SiCl)

This direct functionalization of the thietane 1-oxide core provides a powerful and efficient route to a diverse array of substituted thietanes, which are immediate precursors to compounds like this compound and its analogs. rsc.orgdntb.gov.ua

Table 2: Direct C2-Functionalization of Thietane 1-Oxide via Lithiation

| Base (equiv.) | Electrophile | Product | Yield (%) | dr (trans/cis) |

|---|---|---|---|---|

| LDA (1.1) | D₂O | 2-Deuterio-thietane 1-oxide | 80 | 95:5 |

| LDA (1.1) | MeI | 2-Methyl-thietane 1-oxide | 75 | >98:2 |

| LTMP (1.1) | Allyl-Br | 2-Allyl-thietane 1-oxide | 70 | >98:2 |

| LTMP (1.1) | Bn-Br | 2-Benzyl-thietane 1-oxide | 80 | >98:2 |

| LDA (1.1) | Me₃SiCl | 2-Trimethylsilyl-thietane 1-oxide | 75 | >98:2 |

Data sourced from Org. Biomol. Chem., 2014, 12, 2559-2565. rsc.org

Preparation of Stereoisomers and Chiral Derivatives of this compound

The synthesis of specific stereoisomers and chiral derivatives of this compound is of significant interest for applications in medicinal chemistry, where biological activity is often dependent on absolute stereochemistry. Methodologies for achieving stereocontrol are typically integrated into the main synthetic strategies.

The direct functionalization of thietane 1-oxide via lithiation offers a powerful platform for stereoselective synthesis. rsc.orgresearchgate.net As mentioned, the reaction of the lithiated intermediate with an electrophile proceeds with high diastereoselectivity, preferentially forming the trans product. rsc.org This inherent selectivity provides a reliable method for establishing the relative stereochemistry at the C2 position.

Furthermore, by using a C2-substituted thietane 1-oxide as a starting material, a second functionalization at the C4 position can be directed. The stereochemical outcome of this second addition can be influenced by the stereochemistry of the already present C2-substituent. uniss.it For example, the benzylation or allylation of lithiated trans-2-(hydroxymethyl)thietane 1-oxide can produce different diastereomeric products compared to the same reaction starting from the cis isomer. This provides a synthetic handle to access three of the four possible stereoisomers of a C2,C4-disubstituted thietane 1-oxide, which is a significant advantage for exploring structure-activity relationships in drug discovery programs. uniss.it

The synthesis of enantiomerically pure derivatives often requires either the use of chiral starting materials, chiral catalysts, or the separation of racemic mixtures. For instance, the chirality of the final (1,1-dioxothietan-2-yl) moiety can be established by using chiral intermediates in the synthetic sequence. googleapis.com The stereocontrol observed in the reactions of α-sulfinyl carbanions, where the chiral sulfinyl group can direct the approach of an electrophile, is another key principle that can be exploited for the preparation of chiral, non-racemic products. rsc.org

Reactivity and Reaction Mechanisms of 1,1 Dioxothietan 2 Yl Methanol and Thietane 1,1 Dioxides

Ring-Opening Reactions of the 1,1-Dioxothietane System

The high degree of ring strain in the thietane (B1214591) 1,1-dioxide ring, a consequence of the four-membered structure, makes it susceptible to cleavage under various conditions. libretexts.orgscribd.com This reactivity is a defining feature of the system and a key consideration in its synthetic applications.

The cleavage of the thietane 1,1-dioxide ring can result in different products depending on which carbon-sulfur (C-S) bond is broken. In unsymmetrically substituted dioxothietanes, such as (1,1-Dioxothietan-2-yl)methanol, the site of the ring opening is known as the regioselectivity of the reaction.

Research into the ring opening of unsymmetrical thietanes and their derivatives has shown that the outcome is heavily influenced by electronic effects. researchgate.net Nucleophilic attack, a common mechanism for ring cleavage, is directed by the substitution pattern on the ring.

Under basic or nucleophilic conditions (SN2-like): Attack generally occurs at the less sterically hindered carbon atom. For a compound like this compound, a nucleophile would preferentially attack the C4 position, leading to the cleavage of the C4-S bond. This is analogous to the base-catalyzed opening of epoxides, which proceeds via an SN2 mechanism with the nucleophile attacking the less substituted carbon. libretexts.orgscribd.com

Under acidic conditions (SN1-like): The reaction pathway can change. Protonation of the sulfonyl oxygen atoms can be followed by C-S bond cleavage to form a carbocationic intermediate. In this case, cleavage would occur to form the more stable carbocation. The stability of this intermediate dictates the regioselectivity, with the nucleophile subsequently attacking the carbocationic center. libretexts.orgscribd.com

Stereoselectivity, the control of the three-dimensional orientation of the product, is also a critical aspect. Ring-opening reactions that proceed via a concerted SN2 mechanism typically result in an inversion of stereochemistry at the site of nucleophilic attack. scribd.com In contrast, reactions with SN1 character may lead to a mixture of stereoisomers.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of a Generic 2-Substituted Thietane 1,1-Dioxide

| Reaction Condition | Predominant Site of Attack | Mechanistic Character | Resulting Cleavage |

|---|---|---|---|

| Basic/Nucleophilic | Less substituted carbon (C4) | SN2-like | C4-S bond |

| Acidic | Carbon forming the more stable carbocation (C2) | SN1-like | C2-S bond |

The driving force for the ring scission of the 1,1-dioxothietane system is the release of inherent ring strain. libretexts.org The four-membered ring deviates significantly from ideal bond angles, making it energetically favorable to open. The mechanistic pathway of this cleavage depends largely on the reaction conditions.

The cleavage can exhibit characteristics of either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) reaction. researchgate.net

SN2-like Pathway: In the presence of a strong nucleophile, the reaction typically follows an SN2-like pathway. The nucleophile directly attacks one of the ring carbons, leading to a concerted cleavage of the C-S bond. The sulfinate group acts as the leaving group. This pathway is favored by strong, unhindered nucleophiles and results in predictable stereochemistry (inversion). The high ring strain facilitates this process, making the sulfonyl ether a better leaving group than it would be in an acyclic system. libretexts.orgscribd.com

SN1-like Pathway: Under acidic or Lewis acidic conditions, the reaction can proceed through a pathway with significant SN1 character. mdpi.com The reaction is initiated by the protonation of one of the sulfonyl oxygens, which enhances the leaving group ability of the sulfone. Subsequent cleavage of a C-S bond leads to the formation of a carbocation intermediate. This intermediate is then trapped by a nucleophile. The regioselectivity is determined by the stability of the potential carbocation at C2 versus C4. For this compound, the C2 position is adjacent to a hydroxymethyl group, which can influence carbocation stability. libretexts.org

Transformations Involving the Sulfonyl Group

The sulfonyl group is not merely a structural component but also a reactive center that can be transformed or removed, providing synthetic routes to other classes of compounds.

Reductive desulfonylation is a key reaction that involves the complete removal of the sulfonyl group from the carbon skeleton. wikipedia.orgresearchgate.net This process cleaves the carbon-sulfur bonds and is typically achieved using strong reducing agents. nih.gov The nature of the product depends on the substrate and the specific reagents used.

Common methods for reductive desulfonylation include:

Active metals such as sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg). wikipedia.org

Transition metal complexes, often involving palladium catalysts. wikipedia.org

Radical-based reductions using reagents like tin hydrides. nih.gov

When applied to a β-hydroxy sulfone, such as this compound, reductive elimination can lead to the formation of an olefin (a carbon-carbon double bond). This specific transformation is known as the Julia-Lythgoe olefination . wikipedia.orgorganicreactions.org In this process, the ring would first open, and subsequent elimination of the sulfonyl group and the hydroxyl group would generate an alkene.

Table 2: Products of Reductive Desulfonylation of Thietane 1,1-Dioxides

| Reaction Type | Starting Material Feature | Typical Product |

|---|---|---|

| Simple Reductive Desulfonylation | Alkyl Sulfone | Alkane (replacement of SO₂ with two H atoms) |

| Reductive Elimination (Julia-Lythgoe) | β-Hydroxy Sulfone | Alkene (formation of C=C double bond) |

The sulfonyl group is a powerful electron-withdrawing group. This electronic property can render adjacent unsaturated systems electrophilic and susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael reaction. wikipedia.org A molecule that undergoes this reaction is termed a Michael acceptor. nih.gov

While this compound itself is a saturated system, related unsaturated derivatives, such as thiete 1,1-dioxides, are potent Michael acceptors. The electron density is pulled away from the carbon-carbon double bond by the adjacent SO₂ group, making the β-carbon atom electrophilic and prone to attack by soft nucleophiles (Michael donors) like amines, thiols, or certain carbanions. researchgate.netmdpi.com This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the sulfone. vulcanchem.com

The propensity of a compound to act as a Michael acceptor is a key factor in its electrophilic reactivity and is often evaluated in the context of its interaction with biological nucleophiles. rsc.org

Interconversion and Rearrangement Processes of Dioxothietane Derivatives

The strained ring and reactive sulfonyl group of dioxothietanes can facilitate various molecular rearrangements and interconversions. These processes can lead to the formation of new ring systems or the transposition of functional groups.

One notable example is the 1,3-rearrangement of an α-sulfonyl imine, which is proposed to proceed through the formation of a transient 1,1-dioxothietane intermediate. nih.gov In this mechanism, the dioxothietane is not the final product but a key intermediate that subsequently undergoes ring-opening to yield the rearranged product. This highlights the role of the dioxothietane system as a temporary structure that facilitates complex bond reorganizations.

Furthermore, Stevens-type rearrangements have been observed in related thietane systems, involving the migration of a group from the sulfur atom to an adjacent carbon. researchgate.net In the context of drug discovery, the thietane 1,1-dioxide moiety is sometimes used as a bioisostere, or a chemical surrogate, for other functional groups like amides or carbonyls. ethz.ch This "interconversion" in a medicinal chemistry context is based on the similar spatial arrangement and electronic properties that allow the dioxothietane to mimic the biological interactions of the group it replaces.

Stereochemical Analysis and Conformational Behavior of 1,1 Dioxothietan 2 Yl Methanol and Derivatives

Analysis of Diastereomer and Enantiomer Formation and Ratios

The synthesis of (1,1-Dioxothietan-2-yl)methanol, which contains a chiral center at the C2 position of the thietane (B1214591) ring, can lead to the formation of a racemic mixture of two enantiomers: (R)-(1,1-Dioxothietan-2-yl)methanol and (S)-(1,1-Dioxothietan-2-yl)methanol. When additional stereocenters are present in a derivative, diastereomers can also be formed.

The formation of stereoisomers is fundamentally linked to the reaction mechanism. For instance, the reduction of a precursor ketone, (1,1-Dioxothietan-2-yl)methanone, with an achiral reducing agent like sodium borohydride (B1222165) would typically result in a racemic mixture of the alcohol enantiomers, with a 1:1 ratio.

In cases where a derivative is synthesized with an additional chiral center, diastereomers are produced. The ratio of these diastereomers (diastereomeric ratio, dr) is influenced by the steric and electronic interactions in the transition state of the reaction. For example, in the synthesis of β-hydroxy-α-methylene-γ-butyrolactones via a Nozaki-Hiyama allylation, high diastereoselectivities were achieved, indicating that one diastereomer is strongly favored over the other. rsc.org Similarly, the synthesis of pyrrolidin-2-ones from Ugi adducts can proceed with poor diastereoselectivity, which can sometimes be improved by adjusting reaction conditions. nih.gov

Enantioselective synthesis aims to produce a single enantiomer. This can be achieved using chiral catalysts or reagents. For example, the enantioselective synthesis of α-quaternary ketones has been accomplished using copper complexes with chiral phosphine (B1218219) ligands. nih.gov The addition of protic additives like methanol (B129727) was found to be beneficial for improving the enantiomeric ratio (er). nih.gov Phase-transfer catalysis is another powerful method for achieving enantioselectivity, as demonstrated in the synthesis of (+)-Coerulescine, where optimal conditions led to an enantiomeric excess of 86%. nih.gov In the synthesis of (2R,3R)-β-Methoxytyrosine, a chiral bis(oxazoline)-copper complex was used to achieve a high diastereomeric ratio (>19:1) and enantiomeric ratio (28:1). nih.gov

The following table summarizes different approaches to stereoselective synthesis that could be applicable to derivatives of this compound.

| Method | Stereochemical Outcome | Key Factors Influencing Ratio | Potential Application |

| Reduction of Ketone (Achiral) | Racemic Mixture (1:1 er) | None | Synthesis of racemic this compound |

| Diastereoselective Reaction | Unequal mixture of diastereomers | Steric hindrance, solvent, temperature | Synthesis of derivatives with multiple stereocenters |

| Enantioselective Catalysis | Enantiomerically enriched product | Chiral ligand, catalyst, additives | Synthesis of a single enantiomer of this compound or its derivatives |

| Phase-Transfer Catalysis | Enantiomerically enriched product | Chiral catalyst, solvent, base | Asymmetric synthesis of derivatives |

Configurational Assignments and Stereochemical Control in Synthesis

Assigning the absolute configuration (R or S) of the stereocenters in this compound and its derivatives is essential. This is typically achieved using techniques like X-ray crystallography of a single crystal or by using spectroscopic methods like NMR in conjunction with chiral derivatizing agents. mdpi.comresearchgate.net For instance, the structure of some 1,6-dihydro-1,2,4,5-tetrazines was confirmed by single-crystal X-ray diffraction. researchgate.net

Stereochemical control in the synthesis of these compounds is paramount for obtaining a specific desired stereoisomer. This control is exerted by carefully choosing the synthetic strategy.

Substrate-Controlled Synthesis: In this approach, an existing chiral center in the starting material directs the stereochemical outcome of the reaction.

Reagent-Controlled Synthesis: This involves the use of chiral reagents or auxiliaries that are temporarily incorporated into the molecule to direct the formation of a new stereocenter and are later removed.

Catalyst-Controlled Synthesis: As mentioned previously, chiral catalysts are widely used to induce enantioselectivity. A notable example is the use of a chinchona-based squaramide bifunctional acid-base catalyst for the enantioselective synthesis of thio-substituted cyclobutanes, achieving high yields and enantiomeric ratios up to 99.7:0.3. rsc.org

The table below illustrates strategies for stereochemical control.

| Control Strategy | Description | Example from Literature |

| Substrate Control | A chiral center already present in the substrate influences the stereochemistry of a new center. | Not specifically found for the target compound, but a general principle. |

| Reagent Control | A chiral auxiliary is used to direct the stereochemistry of a reaction. | Not specifically found for the target compound, but a general principle. |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomer. | Enantioselective synthesis of α-quaternary ketones using a chiral phosphine ligand. nih.gov |

Conformational Dynamics of the Four-Membered 1,1-Dioxothietane Ring

The four-membered 1,1-dioxothietane ring is not planar but exists in a puckered conformation. This puckering is a balance between angle strain and torsional strain. The puckered nature of the ring gives rise to different possible conformations and influences the spatial orientation of the substituents.

Studies on 3-substituted thietane 1,1-dioxides using carbon-13 NMR spectroscopy have revealed a phenomenon termed the "four-membered ring sulfone effect". This effect is characterized by an unusual deshielding of the α-carbon atoms (C2 and C4) and a shielding of the β-carbon atom (C3) compared to other thiacycloalkane 1,1-dioxides or acyclic analogs. researchgate.net This electronic peculiarity is a direct consequence of the strained four-membered ring containing a sulfone group.

The conformation of the ring and the orientation of the substituents are interlinked. Substituents can adopt either an axial or an equatorial position. The relative stability of these conformations depends on steric interactions. For the this compound, the hydroxymethyl group at the C2 position can be either axial or equatorial. The equilibrium between these conformers will be dictated by the steric bulk of the substituent and potential intramolecular interactions, such as hydrogen bonding.

The puckering of the thietane dioxide ring is characterized by a puckering angle. For 3-(2-bromoethyl)thietane 1,1-dioxide, the puckered thietane ring is noted to have a planar angle of approximately 29.4°. This conformational rigidity creates distinct stereoelectronic effects.

The following table summarizes key conformational features of the 1,1-dioxothietane ring.

| Conformational Feature | Description | Supporting Evidence |

| Ring Puckering | The four-membered ring is not planar to relieve strain. | The puckered nature of the thietane dioxide ring is established. |

| "Four-membered ring sulfone effect" | Unusual chemical shifts observed in 13C NMR for α and β carbons. | Observed in 3-substituted thietane 1,1-dioxides. researchgate.net |

| Axial/Equatorial Positions | Substituents can occupy two distinct spatial orientations. | A general feature of puckered cyclic systems. |

| Conformational Rigidity | The ring has a defined puckering angle, leading to specific stereoelectronic effects. | A puckering angle of ~29.4° is reported for a related compound. |

Computational and Theoretical Studies on 1,1 Dioxothietan 2 Yl Methanol and Its Derivatives

Quantum Chemical Calculations for Molecular Structure, Stability, and Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the three-dimensional structure and conformational landscape of cyclic molecules like (1,1-Dioxothietan-2-yl)methanol.

The parent thietane-1,1-dioxide ring is not planar. While the unoxidized thietane (B1214591) ring has a significant puckering angle of about 26° and an inversion barrier of 274 cm⁻¹, the oxidation to the sulfone reduces this barrier. documentsdelivered.comnih.govresearchgate.net Studies on thietane-1,1-dioxide indicate a puckered conformation with a lower barrier to ring planarity. researchgate.net Some theoretical calculations suggest a puckering angle of approximately 15–20°. researchgate.net The geometry of the four-membered ring is influenced by the nature and position of its substituents. In the case of this compound, the hydroxymethyl group is at the C2 position, adjacent to the sulfone group. This substitution leads to two primary conformers based on the pseudo-axial or pseudo-equatorial position of the hydroxymethyl group.

| Parameter | Method | Value | Reference |

| Puckering Angle (Thietane) | Experimental | 26° | documentsdelivered.comnih.govresearchgate.net |

| Inversion Barrier (Thietane) | Experimental | 274 cm⁻¹ | documentsdelivered.comnih.govresearchgate.net |

| Puckering Angle (Thietane Cation) | Quantum Calculation | 18.2° | documentsdelivered.comnih.govresearchgate.net |

| Inversion Barrier (Thietane Cation) | Quantum Calculation | 48.0 cm⁻¹ | documentsdelivered.comnih.govresearchgate.net |

| Puckering Angle (3-chloro-1,3-thiaphosphetane 3-oxide) | DFT/MP2 | ~15-20° | researchgate.net |

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry is essential for elucidating the complex mechanisms of organic reactions, including the identification of transient intermediates and the calculation of transition state energies. For sulfones, several important reactions have been investigated theoretically.

The Ramberg-Bäcklund reaction , which converts α-halo sulfones into alkenes, proceeds through a mechanism involving rapid deprotonation, a rate-determining 1,3-cyclization to form a transient thiirane (B1199164) dioxide, and subsequent extrusion of sulfur dioxide. chemistry-chemists.comorganic-chemistry.org DFT studies have been employed to model this pathway, confirming that the decomposition of the α-halosulfone is significantly more favorable when catalyzed by a base like the hydroxide (B78521) ion. researchgate.net These computational results align with experimental kinetic data which show the reaction rate is first-order in both the sulfone and the hydroxide ion. researchgate.net

The Julia-Kocienski olefination is another cornerstone reaction of sulfones, used to synthesize alkenes from sulfones and carbonyl compounds. mdpi.com Detailed computational studies using DFT (e.g., B3LYP/6-311+G(d,p)) have mapped the multi-step reaction pathway. nih.govresearchgate.net These calculations have successfully located the various intermediates and transition states, confirming a complex mechanism that involves a Smiles rearrangement, and have been able to reproduce the experimentally observed diastereoselectivities. nih.govresearchgate.net

While this compound itself is not a direct substrate for these specific named reactions, the computational methodologies are directly applicable to studying its reactivity. Theoretical investigations could, for example, model the transition states for ring-opening reactions, eliminations, or nucleophilic substitutions involving the thietane dioxide ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) through Quantum Chemical Methods

Quantum chemical methods are widely used to predict spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a primary example. The Gauge-Independent Atomic Orbital (GIAO) method, typically paired with DFT, is a robust approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). researchgate.netgithub.io

For the thietane-1,1-dioxide system, a notable phenomenon known as the "four-membered ring sulfone effect" has been identified through ¹³C NMR studies. researchgate.net This effect is characterized by an unusual deshielding (downfield shift) of the α-carbon atoms (C2 and C4) and a significant shielding (upfield shift) of the β-carbon atom (C3) compared to acyclic sulfones or larger ring systems. researchgate.net The chemical shifts are sensitive to the nature of substituents on the ring. researchgate.net

The prediction of ¹H and ¹³C NMR spectra for this compound can be achieved through GIAO calculations on its optimized geometry. For improved accuracy, it is often necessary to perform a conformational analysis and calculate the Boltzmann-averaged chemical shifts of the most stable conformers. dntb.gov.ua The use of a multi-standard approach, where calculated shifts are referenced against standards like methanol (B129727) for sp³ carbons, can further reduce systematic errors and lower the dependency on the specific level of theory used. conicet.gov.ar

| Substituent (X) at C3 | α-Carbon Shift (δCα) | β-Carbon Shift (δCβ) | Reference |

| H | 60.1 | 14.1 | researchgate.net |

| Cl | 60.3 | 53.6 | researchgate.net |

| OH | 65.6 | 73.0 | researchgate.net |

| OAc | 62.7 | 74.8 | researchgate.net |

| Ph | 61.2 | 40.2 | researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the time-dependent behavior of molecules, providing insights into their dynamics, conformational flexibility, and interactions with their environment. mdpi.com While specific MD simulations for this compound are not prominent in the literature, the methodology is well-suited to explore several key aspects of its behavior in solution.

An MD simulation could be used to study the ring-puckering dynamics of the thietane-1,1-dioxide ring. By simulating the molecule over time, one could observe the transitions between different puckered states and estimate the energy barrier for ring inversion, complementing the static picture from quantum chemical calculations.

Furthermore, MD simulations are particularly powerful for analyzing intermolecular interactions. For this compound in an aqueous solution, a simulation could reveal detailed information about the hydrogen-bonding network. nih.govnih.gov Key analyses would include:

Hydrogen Bond Lifetime: Calculating the average duration of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules, as well as between the sulfone oxygens and water. researchgate.net

Radial Distribution Functions (RDFs): Determining the probability of finding solvent molecules at a certain distance from specific atoms on the solute, which provides a picture of the solvent shell structure.

Conformational Dynamics: Tracking the rotation of the C2-CH₂OH bond and the equilibrium between pseudo-axial and pseudo-equatorial conformers in a dynamic environment.

Such simulations rely on accurate force fields, which define the potential energy of the system. For novel molecules, these parameters may need to be developed or validated using quantum chemical calculations.

Advanced Analytical Techniques for Characterization of 1,1 Dioxothietan 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of (1,1-Dioxothietan-2-yl)methanol in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, allowing for the elucidation of its connectivity and stereochemistry. libretexts.orgresearchgate.netresearchgate.net

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the thietane (B1214591) dioxide ring and the hydroxymethyl group. researchgate.net The chemical shifts of these protons are influenced by their local electronic environment and spatial arrangement. ucl.ac.uk For instance, the protons on the carbon adjacent to the sulfone group and the hydroxymethyl group will exhibit characteristic chemical shifts. The integration of these signals provides a quantitative measure of the number of protons in each unique environment. researchgate.net

Interactive Data Table: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₂- (ring) | δ 2.5-3.0 | Multiplet | |

| -CH- (ring) | δ 3.8-4.2 | Multiplet | |

| -CH₂OH | δ 3.6-3.9 | Multiplet | |

| -OH | Variable | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. pitt.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its substituents. researchgate.net

Interactive Data Table: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₂- (ring) | δ 30-40 |

| -CH- (ring) | δ 60-70 |

| -SO₂-CH₂- (ring) | δ 50-60 |

| -CH₂OH | δ 65-75 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

For stereochemical assignment, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are employed. thieme-connect.de NOE experiments can establish the spatial proximity of protons, which is crucial for determining the relative stereochemistry of substituents on the thietane ring. acs.orgethz.ch By irradiating a specific proton and observing which other protons show an enhanced signal, through-space interactions can be mapped, confirming the cis or trans relationship of the hydroxymethyl group relative to other substituents on the ring.

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Absolute/Relative Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. nih.govresearchgate.net This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous elucidation of the molecule's conformation and the relative stereochemistry of its chiral centers. thieme-connect.de

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. pdx.edu The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, producing a unique set of diffraction data that can be used to construct a detailed electron density map of the molecule. researchgate.net From this map, the positions of all non-hydrogen atoms can be determined with high precision.

For chiral molecules like this compound, X-ray crystallography is also the gold standard for determining the absolute configuration of a single enantiomer. researchgate.netnih.gov This is typically achieved through the use of anomalous dispersion, where the presence of a heavier atom in the structure or in the crystallization solvent can cause small but measurable differences in the intensities of Friedel pairs of reflections. thieme-connect.de The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. researchgate.net

Interactive Data Table: Illustrative Crystallographic Data for a Thietane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3523(4) |

| b (Å) | 18.2609(9) |

| c (Å) | 9.9688(4) |

| β (°) | 103.918(4) |

| Volume (ų) | 1829.21(13) |

| Z | 4 |

| R-factor | 0.0409 |

Note: This data is illustrative for a related heterocyclic compound and not specific to this compound. researchgate.net Actual crystallographic data for the title compound would be determined experimentally.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. uni-saarland.deopen.edu

In a typical mass spectrometry experiment, the molecule is first ionized, often by electron impact (EI) or chemical ionization (CI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. youtube.com For this compound (C₄H₈O₃S), the expected molecular weight is 136.17 g/mol . bldpharm.com

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. uni-saarland.de The pattern of these fragments is characteristic of the molecule's structure and can be used for identification and structural elucidation. libretexts.orgnsf.gov For example, the fragmentation of this compound might involve the loss of the hydroxymethyl group (-CH₂OH), the sulfonyl group (SO₂), or cleavage of the thietane ring.

Interactive Data Table: Plausible Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion | Formula of Fragment |

| 136 | [M]⁺ | [C₄H₈O₃S]⁺ |

| 105 | [M - CH₂OH]⁺ | [C₃H₅O₂S]⁺ |

| 72 | [M - SO₂]⁺ | [C₄H₈O]⁺ |

| 64 | [SO₂]⁺ | [SO₂]⁺ |

| 44 | [C₂H₄O]⁺ | [C₂H₄O]⁺ |

Note: The relative abundances of these fragments would be determined from the mass spectrum.

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments, further confirming the identity of the compound. lancs.ac.uk

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules such as this compound, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. uma.es Chiral chromatography, particularly chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), is the most widely used technique for this purpose. sigmaaldrich.comjasco-global.com

Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic mixture. sigmaaldrich.com This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram, each corresponding to one enantiomer. americanpharmaceuticalreview.com

The area under each peak is proportional to the concentration of that enantiomer in the mixture. quora.com By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated using the following formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

or

ee (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving good separation. mdpi.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomer peaks. sigmaaldrich.com In some cases, specialized detectors that are sensitive to chirality, such as a circular dichroism detector, can be coupled with the HPLC system to provide additional information and enhance the accuracy of the ee determination. researchgate.net

Interactive Data Table: Example of Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area |

| Enantiomer 1 | 8.5 | 95000 |

| Enantiomer 2 | 10.2 | 5000 |

Note: This is hypothetical data to illustrate the principle. The actual retention times and peak areas would depend on the specific chiral column, mobile phase, and the sample being analyzed.

This technique is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent in producing a single enantiomer of the desired product. nih.govnih.gov

Emerging Research Directions and Future Outlook for 1,1 Dioxothietan 2 Yl Methanol

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of thietane-1,1-dioxides, the core structure of (1,1-Dioxothietan-2-yl)methanol, has traditionally relied on the oxidation of the corresponding thietane (B1214591) (trimethylene sulfide). orgsyn.org A common method involves oxidation with hydrogen peroxide, catalyzed by tungstic acid, which provides the thietane-1,1-dioxide in high yield. orgsyn.org However, the drive towards green and sustainable chemistry is pushing researchers to develop more benign and efficient protocols. nih.gov

Modern synthetic goals prioritize atom economy, the use of environmentally friendly solvents, and the reduction of hazardous reagents. nih.gov For heterocyclic compounds like this compound, this includes exploring biocatalysis, organocatalysis, and reactions in nonconventional media like water or deep eutectic solvents. nih.govrsc.org The development of catalytic methods that can be reused and operate under mild conditions is a key objective. scirp.orgnih.gov For instance, the synthesis of bicyclo[1.1.1]pentanes, another class of strained molecules, has seen recent success with metal- and additive-free photochemical methods, a strategy that could potentially be adapted for thietane synthesis. rsc.org

The table below summarizes established and emerging approaches relevant to the synthesis of the thietane-1,1-dioxide core.

Table 1: Synthetic Approaches for Thietane-1,1-Dioxide Derivatives

| Method | Starting Material | Key Reagents/Catalyst | Conditions | Advantages/Notes |

|---|---|---|---|---|

| Classical Oxidation | Thietane (Trimethylene sulfide) | H₂O₂, Tungstic acid | 0–10°C | High yield (88-94%), well-established. orgsyn.org |

| Cycloaddition | Dithioesters and Allenoates | β-Isocupreidine (β-ICD) | Toluene, -40°C | [2+2] cycloaddition provides access to functionalized thietanes prior to oxidation. sci-hub.se |

| From Oxiranes | Chiral Oxiranes | Mitsunobu conditions | Not specified | Allows for the synthesis of chiral thietanes, which can be oxidized to chiral thietane-1,1-dioxides. tandfonline.com |

| Green Chemistry Approaches | Aromatic Aldehydes, 1,3-Diones | Deep Eutectic Solvents (DESs) | Room Temperature | DES acts as both catalyst and reaction medium; aligns with sustainable synthesis principles. rsc.org |

Future work in this area will likely focus on the direct, asymmetric synthesis of substituted thietane-1,1-dioxides from simple precursors, avoiding the need for pre-synthesis of the heterocyclic ring and subsequent oxidation.

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The thietane-1,1-dioxide scaffold is not merely a passive structural element; its strained ring and electron-withdrawing sulfone group enable unique chemical transformations. A significant breakthrough has been the development of the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane-1,1-dioxides. nih.govacs.org This reaction allows for the construction of a tetrasubstituted stereogenic center adjacent to the sulfone group with high levels of enantioselectivity from a racemic starting material. nih.govresearchgate.net

This enantioconvergent process is particularly valuable as it transforms racemic precursors into enantioenriched products, which are crucial for applications in medicinal chemistry. nih.govacs.org The reaction proceeds through the formation of linear enolate intermediates, and a palladium-mediated interconversion of these intermediates is thought to be key to achieving high enantioselectivity. nih.govacs.org The resulting alkylated thietane-1,1-dioxides are versatile building blocks that can be further transformed into novel, sp³-rich spirocycles, which are highly sought-after structures in drug discovery. nih.govacs.org

Beyond the DAAA reaction, thiete-1,1-dioxide (the unsaturated analog) is known to act as a dienophile in Diels-Alder reactions and participate in cycloadditions with various partners. orgsyn.org The exploration of such reactivity for saturated systems like this compound could unveil new pathways to complex molecular architectures.

Table 2: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of Thietane-1,1-Dioxides

| Substrate Type | Catalyst/Ligand | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Thietane-1,1-dioxide with α-carbonyl | Pd₂(dba)₃ / (S,S)-ANDEN phenyl Trost ligand | Enantioconvergent alkylation | Installs an α-sulfonyl tetrasubstituted stereocenter. nih.govresearchgate.net | nih.govresearchgate.net |

| Racemic Thietane-1,1-dioxide | Palladium catalyst | Stereoablation of racemic precursor | Enantioenriched alkylated products. acs.org | acs.org |

| Alkylated Product | Hydroboration, oxidation, amination | Further derivatization | Access to novel, enantioenriched spirocycles. nih.govacs.org | nih.govacs.org |

Future research will likely aim to expand the scope of these catalytic transformations, employing different metals and ligand systems to access new reactivity modes and products. The functional handles on this compound itself, such as the primary alcohol, provide further opportunities for derivatization and participation in novel catalytic cycles.

Synergistic Integration of Experimental and Computational Approaches for Deeper Mechanistic Understanding

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. The synergistic combination of experimental studies and computational modeling has become a powerful paradigm in modern organic chemistry. acs.org For reactions involving complex organometallic catalysts, such as the Pd-DAAA of thietane-1,1-dioxides, computational methods like Density Functional Theory (DFT) are invaluable. nih.govmdpi.com

In the case of the Pd-DAAA reaction, a catalytic cycle has been proposed based on experimental evidence and computational insights. nih.govacs.org DFT calculations can help to elucidate the structures of key intermediates, such as the palladium-enolate species, and calculate the energy barriers of different reaction pathways. nih.govresearchgate.net This synergy helps to explain the observed high enantioselectivity by, for example, modeling the transition states that lead to the major and minor enantiomers. nih.govresearchgate.net Computational studies have suggested that a palladium-mediated equilibrium between E/Z enolates is crucial for the success of the reaction. acs.org

This integrated approach extends beyond catalysis. Computational studies can predict molecular properties, rationalize reactivity, and guide experimental design. mdpi.com For instance, understanding the electronic structure and conformational preferences of the strained thietane-1,1-dioxide ring through computational analysis can inform the development of new reactions. sci-hub.se The combination of experimental and computational approaches has proven effective in understanding reaction mechanisms for a variety of sulfone-containing molecules. acs.orgresearchgate.net

Table 3: Application of Synergistic Experimental-Computational Approaches to Sulfone Chemistry

| Research Area | Experimental Method | Computational Method | Mechanistic Insight Gained |

|---|---|---|---|

| Pd-Catalyzed DAAA | Reaction optimization, product characterization. nih.govacs.org | DFT Calculations | Proposed catalytic cycle, rationalization of enantioselectivity via enolate interconversion. nih.govacs.org |

| Sulfone Synthesis | Biphasic reaction monitoring. acs.org | DFT Calculations | Elucidation of self-catalysis and phase-dependent reaction acceleration. acs.org |

| Hydrosulfonylation | Kinetic and stereochemical studies. researchgate.net | DFT Calculations | Identification of key transition states (ligand-to-ligand hydrogen transfer) to explain regio- and enantioselectivity. researchgate.net |

| Polymer Synthesis | Polymerization and characterization of poly(arylene ether sulfone). mdpi.com | First-Principle Calculations | Thermodynamic analysis to predict reaction spontaneity and explain differences between halogenated monomers. mdpi.com |

The future outlook points towards an even tighter integration of these methodologies. Predictive modeling powered by machine learning, trained on both experimental and computational data, could accelerate the discovery of novel catalysts and reactions for this compound and other challenging heterocyclic systems.

常见问题

Q. What are the established synthetic methodologies for (1,1-Dioxothietan-2-yl)methanol, and what factors influence yield optimization?

Methodological Answer: The synthesis of this compound typically involves ring-closing reactions of thiols or sulfides with carbonyl compounds. For example, a two-step approach can be adapted from analogous dioxolane syntheses:

Thietane ring formation : React 2-mercaptoethanol with a ketone or aldehyde under acidic conditions (e.g., HCl catalysis) to form the thietane ring.

Oxidation : Use oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to convert the thietane sulfur atoms to sulfones, yielding the 1,1-dioxothietane core .

Critical Factors :

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) improve ring-closing efficiency.

- Temperature control : Exothermic oxidation steps require gradual reagent addition at 0–5°C to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The methanol (-CH₂OH) group shows a triplet at δ ~3.7–4.0 ppm (coupled to adjacent -CH₂- in the dioxothietane ring).

- Sulfone groups (SO₂) deshield adjacent carbons, appearing at δ ~60–70 ppm in ¹³C NMR .

- IR Spectroscopy : Strong S=O stretching vibrations at 1150–1250 cm⁻¹ confirm sulfone formation .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z [M+H]⁺ ≈ 151 (C₄H₈O₃S) with fragmentation patterns indicating loss of -CH₂OH or SO₂ groups .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation or moisture absorption.

- Decomposition Risks :

- Hydrolysis: The sulfone group is susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., dried THF) for reactions.

- Thermal Stability: Avoid temperatures >80°C, as decomposition to SO₂ and formaldehyde derivatives may occur .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported reaction efficiencies for this compound synthesis?

Methodological Answer: Discrepancies in yields (e.g., 40–75%) often arise from:

- Variable Oxidant Efficiency : Compare mCPBA vs. H₂O₂/Oxone® under controlled conditions (e.g., 0°C vs. RT). Kinetic studies (HPLC monitoring) can identify optimal stoichiometry .

- Catalyst Purity : Trace metal contaminants in Lewis acids (e.g., BF₃·OEt₂) may deactivate reactive intermediates. Use freshly distilled catalysts and conduct DOE (Design of Experiments) to isolate critical variables .

Q. How do computational chemistry approaches contribute to understanding the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Models (e.g., B3LYP/6-31G*) predict nucleophilic attack sites. The sulfone group’s electron-withdrawing effect directs nucleophiles (e.g., amines) to the methanol-bearing carbon .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to optimize reaction trajectories for ring-opening polymerization .

Q. What methodologies are appropriate for investigating metabolic pathways of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor metabolites via LC-MS/MS. Key steps include:

- Phase I Metabolism : Hydroxylation at the methanol group.

- Phase II Conjugation : Glucuronidation or sulfation at the -OH moiety .

- Toxicity Screening : Use neutral red assays (IC₅₀ ≈ 215,000 mg/L for skin cells) to assess cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。